Product packaging for 4-Methylumbelliferyl Decanoate(Cat. No.:CAS No. 66185-70-4)

4-Methylumbelliferyl Decanoate

Katalognummer: B013740
CAS-Nummer: 66185-70-4
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: HTFJJKMPGKQQNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Contextualization as a Fluorogenic Substrate in Enzyme Studies

In biochemical assays, fluorogenic substrates are pivotal for detecting and quantifying enzyme activity with high sensitivity. 4-Methylumbelliferyl Decanoate (B1226879) functions as such a substrate. lgcstandards.com In its intact, esterified form, the molecule is non-fluorogenic. researchgate.net However, upon enzymatic hydrolysis by a target enzyme like a carboxylesterase, the ester bond is cleaved. This cleavage releases the fluorophore, 4-methylumbelliferone (B1674119) (4-MU). promega.com

The liberated 4-methylumbelliferone is a highly fluorescent molecule that emits light, typically in the blue spectrum (around 460 nm), when excited by ultraviolet light (around 365 nm). promega.com The intensity of the fluorescence is directly proportional to the amount of 4-methylumbelliferone produced, which in turn corresponds to the rate of the enzymatic reaction. This principle allows researchers to continuously monitor enzyme kinetics in real-time. promega.com This method is considered straightforward and sensitive for quantifying enzyme activity. promega.com The hydrophobic nature of the decanoate chain enhances the substrate's ability to permeate membranes and interact with enzymes in lipid-rich environments. scbt.com

Historical Development of Umbelliferone (B1683723) Derivatives in Enzymology

The use of 4-Methylumbelliferyl Decanoate is part of a broader history of employing umbelliferone and its derivatives in enzymology. Umbelliferone, also known as 7-hydroxycoumarin, is a natural product found in various plants of the Apiaceae (or Umbelliferae) family, such as carrots and coriander. wikipedia.orgresearchgate.net Its inherent fluorescence made it a candidate for development into indicator reagents. wikipedia.org

Early in the development of enzyme assays, researchers recognized the potential of the coumarin (B35378) scaffold. By chemically modifying the hydroxyl group of 4-methylumbelliferone with different chemical moieties, a wide array of fluorogenic substrates could be created. Each derivative is designed to be a specific substrate for a particular class of enzymes. The enzymatic cleavage of the linkage between the 4-methylumbelliferone core and the attached group liberates the fluorescent 4-MU, providing a detectable signal. promega.com

This strategy has led to the synthesis of a diverse library of 4-MU derivatives for studying various enzymes. For example, glycosylated derivatives like 4-methylumbelliferyl-β-D-glucopyranoside are used to detect β-glucosidase activity, while phosphate-containing versions such as 4-methylumbelliferyl phosphate (B84403) are substrates for phosphatases. medchemexpress.com The development of fatty acyl esters, like this compound and 4-Methylumbelliferyl Caprylate, specifically targeted the assay of esterases and lipases. lgcstandards.comresearchgate.net This modular approach has made 4-methylumbelliferone derivatives a versatile and widely adopted tool in biochemical and clinical research, including for screening lysosomal storage diseases. medchemexpress.comnih.gov

Derivative NameTarget Enzyme(s)
4-Methylumbelliferyl Acetate (B1210297)Esterases nih.gov
4-Methylumbelliferyl CaprylateEsterases moleculardepot.com
4-Methylumbelliferyl-β-D-galactopyranosideβ-galactosidase promega.com
4-Methylumbelliferyl GlucosideGlucosidases nih.gov
4-Methylumbelliferyl-β-D-glucuronideβ-glucuronidase promega.com
4-Methylumbelliferyl PhosphateAcid and alkaline phosphatases medchemexpress.com
4-Methylumbelliferyl Sulfate (B86663)Sulfatases medchemexpress.com
4-Methylumbelliferyl-β-xylobiosideXylanase, Xylosidase megazyme.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O4 B013740 4-Methylumbelliferyl Decanoate CAS No. 66185-70-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4-methyl-2-oxochromen-7-yl) decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-3-4-5-6-7-8-9-10-19(21)23-16-11-12-17-15(2)13-20(22)24-18(17)14-16/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFJJKMPGKQQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404823
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66185-70-4
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization for Research Applications

Methodologies for Ester Linkage Formation in Umbelliferyl Derivatives

The key structural feature of 4-Methylumbelliferyl Decanoate (B1226879) is the ester linkage between the 7-hydroxyl group of 4-methylumbelliferone (B1674119) and the carboxyl group of decanoic acid. The formation of this bond is a central step in the synthesis of this and related compounds. Several standard organic chemistry methods can be employed for this esterification.

One common approach involves the reaction of 4-methylumbelliferone with an activated form of decanoic acid, such as decanoyl chloride or decanoic anhydride. In this reaction, the phenolic hydroxyl group of 4-methylumbelliferone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide or anhydride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

Another widely used method is carbodiimide-mediated coupling. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid (decanoic acid), making it susceptible to nucleophilic attack by the hydroxyl group of 4-methylumbelliferone. This method is often preferred for its mild reaction conditions. To improve efficiency and minimize side reactions, catalysts such as 4-dimethylaminopyridine (DMAP) are frequently added.

A general example of ester synthesis using a starting umbelliferone (B1683723) compound involves refluxing it with a halo-ester like ethyl bromoacetate in the presence of a weak base like anhydrous potassium carbonate in a dry solvent. researchgate.net While this example produces a different ester, the underlying principle of activating one component to react with the hydroxyl group of the umbelliferone core is fundamental to forming the ester linkage in derivatives like 4-Methylumbelliferyl Decanoate.

Approaches to Tailoring Acyl Chain Lengths for Specificity Probes

The specificity of a 4-methylumbelliferyl-based substrate for a particular enzyme is largely determined by the nature of the acyl chain attached via the ester linkage. Different lipases and esterases exhibit distinct substrate preferences based on the length and saturation of the fatty acid chain. By systematically varying the acyl chain length, researchers can develop a panel of fluorogenic probes to selectively measure the activity of specific enzymes within complex biological samples.

For instance, this compound, with its ten-carbon chain, is a substrate for certain carboxylesterases. medchemexpress.com By synthesizing analogues with different chain lengths, probes for other enzymes can be created. Examples found in research applications include:

4-Methylumbelliferyl Heptanoate (B1214049) (C7 chain) sigmaaldrich.com

4-Methylumbelliferyl Nonanoate (B1231133) (C9 chain), a fluorogenic substrate for esterases. medchemexpress.com

4-Methylumbelliferyl Dodecanoate (C12 chain), a fluorogenic substrate for lipase (B570770). biosynth.com

4-Methylumbelliferyl Oleate (B1233923) (C18, unsaturated chain) sigmaaldrich.com

The synthesis of these variants follows the same esterification principles outlined previously, simply by substituting decanoic acid with the corresponding fatty acid (e.g., heptanoic acid, nonanoic acid, dodecanoic acid). This approach allows for the creation of highly specific tools for enzyme activity screening. The dominant strategy for tailoring the chain-length distribution of fatty acids in biological synthesis relies on the expression of selective acyl-acyl carrier protein (ACP) thioesterases. nih.govresearchgate.net This biological principle mirrors the chemical approach of using different fatty acids to synthesize specific probes, highlighting the importance of the acyl chain in determining enzymatic selectivity.

Table 1: Examples of 4-Methylumbelliferyl Esters and Their Applications

Compound NameAcyl Chain LengthPrimary Target Enzyme Class
4-Methylumbelliferyl HeptanoateC7Esterase/Lipase
4-Methylumbelliferyl NonanoateC9Esterase medchemexpress.com
This compoundC10Carboxylesterase medchemexpress.com
4-Methylumbelliferyl DodecanoateC12Lipase biosynth.com
4-Methylumbelliferyl OleateC18:1Esterase/Lipase

Design Principles for Novel this compound Analogues

The design of novel analogues of this compound is driven by the need to create probes with improved properties or new functionalities. The modification of the core structure can be approached by altering either the fluorophore (4-methylumbelliferone) or the acyl chain (decanoate).

Modifications to the Fluorophore: The 4-methylumbelliferone scaffold can be chemically modified to alter its photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. For example, substitutions on the coumarin (B35378) ring system can shift the fluorescence to longer wavelengths, which can be advantageous for avoiding background fluorescence from biological samples. While the 7-hydroxyl group is essential for linking the acyl chain, other positions on the ring, such as the C3 or C4 positions, can be modified. nih.gov

Modifications to the Acyl Chain: The decanoate chain can be replaced with more complex structures to probe the active sites of enzymes in greater detail. This can include:

Branched Chains: Introducing branching can investigate steric hindrance within an enzyme's active site.

Unsaturated Chains: Incorporating double or triple bonds (as seen in 4-Methylumbelliferyl Oleate) can probe for enzymes that prefer unsaturated substrates. sigmaaldrich.com

Functionalized Chains: Adding other chemical groups, such as ethers, amides, or even other reporter molecules, to the end of the acyl chain can create multifunctional probes.

Beyond simple esters, the 7-hydroxyl group of 4-methylumbelliferone can be linked to entirely different chemical moieties to create probes for other enzyme classes, demonstrating the versatility of this fluorophore. Examples include glycosides (e.g., 4-Methylumbelliferyl-β-D-glucuronide) for detecting glucuronidases, phosphates for phosphatases, and sulfates for sulfatases. medchemexpress.comsigmaaldrich.com The design principles learned from these diverse analogues can inform the creation of novel ester-based probes with enhanced specificity and utility.

Mechanistic Principles of 4 Methylumbelliferyl Decanoate Fluorogenesis

Enzymatic Hydrolysis Mechanism and Fluorophore Release

4-Methylumbelliferyl Decanoate (B1226879) is a fluorogenic substrate primarily employed to detect and quantify the activity of various hydrolytic enzymes, particularly esterases and lipases. medchemexpress.com The core of its function lies in the enzymatic cleavage of the ester bond linking the decanoate moiety to the 4-methylumbelliferone (B1674119) (4-MU) core. researchgate.net

Initially, the 4-Methylumbelliferyl Decanoate molecule is essentially non-fluorescent. The bulky decanoate group electronically influences the 4-methylumbelliferone portion, preventing it from achieving the excited state necessary for fluorescence. When an appropriate enzyme, such as a lipase (B570770), is present, it catalyzes the hydrolysis of the ester linkage. researchgate.net This reaction yields two products: decanoic acid and, more importantly, the highly fluorescent molecule 4-methylumbelliferone. researchgate.netresearchgate.net The liberation of 4-methylumbelliferone from its decanoate ester results in a significant increase in fluorescence, which can be readily measured. researchgate.net This direct proportionality between enzyme activity and fluorescence intensity allows for sensitive detection of the enzyme .

This hydrolytic mechanism is central to various assays, including those designed to screen for lipase activity in agricultural products and to assess the degradation of polysorbates in biopharmaceutical formulations. researchgate.netnih.gov

Spectroscopic Characteristics of the 4-Methylumbelliferone Product

The fluorescent properties of the liberated 4-methylumbelliferone are central to its use in assays. The molecule exhibits distinct excitation and emission spectra that are crucial for its detection. Generally, 4-methylumbelliferone has an excitation maximum around 360 nm and an emission maximum at approximately 450 nm, producing a bright blue fluorescence. researchgate.net However, these values can be influenced by the surrounding chemical environment. researchgate.net

The quantum yield of fluorescence for 4-methylumbelliferone is notably high, with reports of it exceeding 70%. tandfonline.comnovanet.caresearchgate.net This high quantum yield contributes to the sensitivity of assays utilizing this fluorophore. The molecule's fluorescence is based on the properties of its anionic form. tandfonline.com The unhydrolyzed substrate, this compound, has different spectral properties, with excitation and emission maxima at approximately 315 nm and 374 nm, respectively. researchgate.net

Table 1: Spectroscopic Properties of 4-Methylumbelliferone

Property Value
Excitation Maximum (pH 7.0) ~360 nm researchgate.net
Emission Maximum (pH 7.0) ~450 nm researchgate.net
Fluorescence Quantum Yield >70% tandfonline.comnovanet.caresearchgate.net
Appearance of Fluorescence Blue

Environmental Factors Influencing Fluorescence Signal Generation in Assays

The fluorescence of 4-methylumbelliferone is not static and can be significantly influenced by several environmental factors, most notably pH.

The fluorescence intensity of 4-methylumbelliferone is highly pH-dependent. researchgate.netresearchgate.net Its fluorescence is minimal in acidic conditions (pH 6 or less) and increases significantly as the pH becomes more alkaline, reaching a maximum intensity above pH 9 or 10. researchgate.netbrainly.com At a pH of 10, the fluorescence can be approximately ten times more intense than at a pH of 7.0. researchgate.net This is because the phenolic hydroxyl group of 4-methylumbelliferone has a pKa of about 7.8. researchgate.net Below this pKa, the molecule is predominantly in its protonated, less fluorescent form. Above the pKa, it exists in its more fluorescent anionic (phenolate) form. tandfonline.com This pH sensitivity is a critical consideration in assay design, often necessitating the addition of a quenching solution with a high pH (e.g., pH 10.7) to maximize the fluorescent signal after the enzymatic reaction. researchgate.net

Other factors can also affect the fluorescence signal. The presence of organic solvents, such as methanol, can lead to a blue shift in the maximum emission wavelength and a decrease in fluorescence intensity. researchgate.net Additionally, interactions with proteins and self-quenching at high concentrations can cause spectral shifts and alter the fluorescence ratio. nih.gov However, the fluorescence of 4-methylumbelliferone is not quenched by the presence of oxygen, which is an advantage in many biological assays. researchgate.net

Table 2: Influence of pH on 4-Methylumbelliferone Fluorescence

pH Level Fluorescence Intensity Predominant Form
Acidic (e.g., < 6.0) Minimal researchgate.net Protonated (less fluorescent) researchgate.net
Neutral (e.g., 7.0) Moderate researchgate.net Mix of protonated and anionic forms
Alkaline (e.g., > 9.0) Maximum researchgate.net Anionic (highly fluorescent) tandfonline.com

Applications in Enzyme Activity Profiling

Carboxylesterase Activity Determination

4-MUD is a valuable tool for studying carboxylesterases (EC 3.1.1.1), a class of enzymes that catalyze the hydrolysis of carboxylic esters. medchemexpress.commedchemexpress.com

Assays employing 4-MUD to determine carboxylesterase activity are based on a straightforward fluorometric principle. The non-fluorescent 4-MUD substrate is incubated with a sample containing carboxylesterase. The enzyme cleaves the ester linkage, liberating the decanoate (B1226879) fatty acid and the fluorophore 4-methylumbelliferone (B1674119). oup.com The fluorescence of the liberated 4-MU, which has an emission maximum around 445-455 nm when excited at approximately 360-370 nm, is monitored over time using a fluorescence spectrophotometer or plate reader. nih.govmedchemexpress.com

The reaction is typically performed in a buffered solution at a pH optimal for the specific enzyme under investigation. For instance, studies characterizing host cell protein hydrolases have used 4-MUD to screen for enzymatic activity across a range of pH values to determine optimal conditions. nih.gov The initial rate of the increase in fluorescence is directly proportional to the concentration of active carboxylesterase in the sample. This allows for the precise quantification of enzyme activity.

4-Methylumbelliferyl Decanoate is instrumental in probing the substrate specificity of carboxylesterases, particularly their preference for substrates with medium-length acyl chains. By comparing the hydrolysis rate of 4-MUD with other 4-methylumbelliferyl esters possessing different fatty acid chain lengths (e.g., acetate (B1210297), butyrate (B1204436), palmitate), researchers can construct a substrate specificity profile for a given enzyme. oup.comnih.gov

For example, research on the insect α-carboxylesterase LcαE7, which is associated with insecticide resistance, involved testing its activity against a variety of fatty acid methyl esters (FAMEs). Docking analysis suggested its active site is ideally shaped for medium-length FAMEs, and kinetic analysis confirmed this preference. The enzyme showed the highest catalytic efficiency (kcat/KM) with methyl decanoate, indicating that a C10 acyl group is a preferred substrate for this particular carboxylesterase. pnas.org This highlights how a decanoate substrate is crucial for defining the functional role of such enzymes in lipid metabolism. pnas.org

A study on hydrolases in monoclonal antibody formulations used 4-MUD as a surrogate substrate to measure the pH-dependent activity of several carboxylesterases (CES), including CES1, CES2C, and CES1F. nih.gov This demonstrates the use of 4-MUD to characterize the enzymatic properties of specific hydrolases under varying conditions. nih.gov

Table 1: Kinetic Parameters for the Hydrolysis of Various Fatty Acid Methyl Esters by LcαE7 Carboxylesterase Data sourced from a study on insect α-carboxylesterase, illustrating substrate preference. pnas.org

Substrate kcat/KM (10⁶ M⁻¹ s⁻¹)
Methyl hexanoate 0.28 ± 0.02
Methyl octanoate 0.83 ± 0.07
Methyl decanoate 1.38 ± 0.02
Methyl laurate 0.2 ± 0.03
Methyl myristate 0.061 ± 0.001

Lipase (B570770) Activity Characterization

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that hydrolyze triglycerides. nih.gov 4-MUD serves as an effective substrate for characterizing various aspects of lipase activity.

Quantitative assays for lipase activity using 4-MUD follow the same fluorometric principle as those for carboxylesterases. The assay's high sensitivity makes it suitable for detecting low levels of lipase activity, which is particularly important in fields like biopharmaceutical development where residual host cell protein enzymes can degrade product components like polysorbates. oup.com

In this context, 4-MUD can be used as one of several surrogate substrates to screen for unwanted enzymatic activity. oup.com The choice of the acyl chain length is critical, and 4-MUD, with its C10 chain, is used to specifically assess activity towards medium-chain fatty acid esters, which may be relevant for the degradation of certain polysorbates. oup.com The simplicity and speed of this fluorometric method allow for high-throughput screening to assess lipase activity during process development and in final drug product formulations. oup.com

Zymography is a powerful technique used to detect enzymatic activity directly in electrophoretic gels. For lipase analysis, a polyacrylamide gel is copolymerized with a substrate. While studies often report the use of 4-methylumbelliferyl butyrate (MUF-butyrate) or other esters for this purpose, the methodology is directly applicable to 4-MUD. mdpi.complos.orgprotocols.io

In this technique, protein samples are separated via native polyacrylamide gel electrophoresis (PAGE). Following separation, the gel is washed to remove the electrophoresis buffer and any denaturing agents (like SDS, if used) and then incubated in a solution containing 4-MUD. plos.org At the locations in the gel where active lipase is present, the 4-MUD is hydrolyzed. When the gel is illuminated with UV light, fluorescent bands appear at the positions of the active lipolytic enzymes. plos.orgprotocols.io This method not only confirms the presence of active lipase but also provides an estimate of its molecular weight.

Determining the preference of a lipase for fatty acids of a particular chain length is fundamental to its characterization. 4-MUD is used as a component of a panel of substrates with varying acyl chain lengths (e.g., C4 to C18) to establish a lipase's specificity profile. plos.orgfrontiersin.org

Table 2: Substrate Specificity of a Novel Esterase (DS-007) and a Mutated Lipase (mROLimp) Using Acyl Esters of Varying Chain Lengths Data compiled from studies on a novel esterase and a modified lipase, showing different preferences for C10 substrates. plos.orgfrontiersin.org

Acyl Chain Length Enzyme: DS-007 (Relative Activity %) Enzyme: mROLimp (Relative Activity vs. Wild Type)
C2 (Acetate) ~85% ~2.5-fold
C4 (Butyrate) 100% ~3.0-fold
C8 (Caprylate) ~70% ~3.7-fold
C10 (Decanoate) ~10% ~3.8-fold
C12 (Laurate) <10% ~3.0-fold
C14 (Myristate) <10% ~2.0-fold
C16 (Palmitate) <10% ~1.4-fold

Esterase Activity Assessment

This compound (4-MUD) serves as a valuable fluorogenic substrate for the continuous measurement of carboxylesterase activity, including that of acid and alkaline lipases. lgcstandards.com The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUD molecule. Esterases cleave the ester bond, releasing the decanoate fatty acid and the highly fluorescent molecule 4-methylumbelliferone (4-MU). medchemexpress.comnih.gov The resulting fluorescence, which can be measured over time, is directly proportional to the rate of enzyme activity.

The fluorometric assay using this compound is particularly well-suited for high-throughput screening (HTS) applications due to its sensitivity and adaptability to microplate formats. researchgate.netcsic.es This allows for the rapid and simultaneous analysis of numerous samples, which is critical in various research and industrial settings.

A significant application of HTS with 4-MUD is in the biopharmaceutical industry. During the production of monoclonal antibodies and other biologics, residual host cell proteins (HCPs) from the production cell lines (like Chinese Hamster Ovary, or CHO, cells) can contaminate the final drug product. nih.gov Some of these HCPs are hydrolytic enzymes, such as esterases, that can degrade polysorbates—surfactants used to stabilize the biologic drug formulation. nih.govnih.gov This degradation compromises the product's stability and efficacy.

Fluorescence plate-based assays using 4-methylumbelliferyl esters, including 4-MUD (also referred to as MU-C10), are employed as a fast and sensitive method to screen process intermediates and purified protein samples for such enzymatic activity. nih.govresearchgate.netresearchgate.net By detecting and quantifying esterase activity, these HTS methods help in optimizing purification processes to effectively remove problematic HCPs. nih.gov The rapid nature of this assay, capable of producing results in under three hours, provides a significant advantage for process development and risk assessment of polysorbate degradation. researchgate.net

Table 1: High-Throughput Screening Assay Principle using 4-MUD

ComponentFunctionDetection Method
This compound (Substrate)A non-fluorescent esterase substrate.Fluorescence Plate Reader (e.g., λex = 360 nm, λem = 455 nm) pnas.org
Esterase (Enzyme)Catalyzes the hydrolysis of the substrate.
4-Methylumbelliferone (Product)A highly fluorescent product released upon hydrolysis. nih.gov

Beyond screening for the presence of activity, this compound is instrumental in characterizing the behavior of esterases under various conditions, including the presence of potential inhibitors or activators. medchemexpress.com

A key factor influencing enzyme activity is pH. Research has utilized 4-MUD as a surrogate substrate to evaluate the pH-dependent activity profiles of specific hydrolytic enzymes. In one study, the activity of several hydrolases identified in monoclonal antibody formulations was measured against 4-MUD across a range of pH values. The findings revealed distinct pH optima for different enzymes; for instance, Lysosomal Acid Lipase (LIPA) showed optimal activity in an acidic pH range, while another hydrolase, LPLA2, was most active at a neutral pH. nih.gov This type of characterization is crucial for understanding how enzymes might behave in a drug formulation buffer and for developing strategies to control their activity.

The assay can also be adapted to screen for and characterize enzyme inhibitors. The principle involves measuring the rate of fluorescence generation from 4-MUD hydrolysis in the presence and absence of a potential inhibitory compound. A reduction in the rate of hydrolysis indicates inhibition. For example, studies on other hydrolases, such as sulfatases, have demonstrated that specific compounds can completely block the enzymatic cleavage of a related 4-methylumbelliferyl substrate, a principle that is directly applicable to esterase inhibition studies with 4-MUD. nih.gov

Table 2: Research Findings on Substrate Specificity of Various Esterases

EnzymeSubstrate TestedRelative Activity/Key FindingSource
Est4Lp-Nitrophenyl decanoate (C10)Showed highest activity with the C10 substrate compared to other chain lengths. mdpi.com
ML-005 Esterasep-Nitrophenyl decanoate (C10)Retained only 11% of its maximum activity compared to its preferred substrate (p-Nitrophenyl butyrate, C4). frontiersin.org
BaAXE Esterasep-Nitrophenyl decanoate (C10)Showed no clear activity, preferring shorter-chain acyl esters. mdpi.com mdpi.com

Note: The studies in this table used p-nitrophenyl esters, a related chromogenic substrate, to determine acyl-chain length preference, which informs the potential activity on this compound.

Broader Applications for Hydrolytic Enzyme Research

The utility of the 4-methylumbelliferyl (MUF) fluorophore extends beyond esterase assessment. By attaching different chemical groups to the MUF core, scientists have developed a suite of substrates to probe the activity of other important classes of hydrolytic enzymes.

The activity of phosphatases (phosphoesterases) is widely studied using MUF-based substrates. These enzymes are crucial in nutrient cycling, particularly of phosphorus in marine environments. copernicus.org

Phosphomonoesterase (PME) Activity: Assayed using 4-Methylumbelliferyl phosphate (B84403) (MUF-P) . medchemexpress.comcopernicus.org PMEs cleave the single terminal phosphate group from the substrate, releasing the fluorescent 4-methylumbelliferone. This method is noted for its simplicity and high sensitivity. copernicus.org

Phosphodiesterase (PDE) Activity: Assayed using bis-(4-methylumbelliferyl)phosphate (bis-MUF-P) . copernicus.orgcopernicus.org This substrate is a fluorescent analog used to measure enzymes that cleave phosphodiester bonds. chemsynlab.com The use of bis-MUF-P has been critical in providing a sensitive, fluorimetric assay for marker enzymes on cell surfaces, such as pig platelet surface membranes. capes.gov.br

Research comparing PME and PDE activity in marine environments has yielded detailed kinetic data. copernicus.orgcopernicus.org

Table 3: Kinetic Parameters of Phosphomonoesterase (PME) and Phosphodiesterase (PDE) in a Marine Study

ParameterPME (Substrate: MUF-P)PDE (Substrate: bis-MUF-P)
Substrate Concentration for Saturation (Vmax)~1 µMUp to 50 µM
Half-saturation Constant (Km)Reported as being, on average, 33 times lower than that of PDE.Reported as being, on average, 33 ± 25 times higher than that of PME.
Maximum Velocity (Vm) Ratio (Vm PME : Vm PDE)Ranged between 0.2 and 6.3, with Vm values being of the same order of magnitude for both enzymes.

Data sourced from a study on enzyme kinetics in the eastern Mediterranean Sea. copernicus.orgcopernicus.org

4-Methylumbelliferyl sulfate (B86663) (MUF-S) is a widely used fluorogenic substrate for detecting sulfatase activity. medchemexpress.com Sulfatases are enzymes that catalyze the hydrolysis of sulfate esters. When MUF-S is cleaved by a sulfatase, the sulfate group is removed, releasing the fluorescent 4-methylumbelliferone product. medchemexpress.commedchemexpress.com This allows for the accurate detection and quantification of sulfatase enzymes in a variety of biological samples. medchemexpress.com

Detailed studies have used MUF-S to characterize sulfatase activity in specific tissues. For example, research on perfused rat livers monitored the hydrolysis of MUF-S to understand metabolic processes within different regions of the liver lobule. nih.govnih.gov

Table 4: Research Findings on the Hydrolysis of 4-Methylumbelliferyl Sulfate in Perfused Rat Liver

MetaboliteRate of Formation (in fasted, phenobarbital-treated rats)
Free 4-methylumbelliferone13 µmoles/g/h
4-methylumbelliferyl glucuronide9 µmoles/g/h

Data sourced from a study where 1.5 mM of 4-Methylumbelliferyl sulfate was infused into the liver. nih.gov The study also noted that the inhibitor 5-Pregnen-3β-ol, 20-one sulfate completely inhibited the hydrolysis and metabolite production. nih.gov

Methodological Frameworks for 4 Methylumbelliferyl Decanoate Based Assays

Optimization of Assay Parameters for Fluorometric Detection

To ensure accuracy, sensitivity, and reproducibility, the conditions of the assay must be meticulously optimized. Key parameters include the pH and buffer system, temperature, and the inclusion of specific solvents or detergents.

Influence of pH and Buffer Systems on Reaction Efficiency and Fluorescence

The pH of the reaction environment exerts a dual influence on the assay: it affects the catalytic activity of the enzyme and is critical for the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU). researchgate.net

Enzymatic activity is highly pH-dependent, with different lipases and esterases exhibiting optimal activity within specific pH ranges. For example, studies on various lipases using a similar substrate, 4-methylumbelliferyl oleate (B1233923), have shown optimal activities across a pH range of 5.0 to 8.0. researchgate.net Therefore, the choice of buffer pH must align with the known or expected optimal pH for the enzyme under investigation. Common buffer systems used for esterase and lipase (B570770) assays include sodium phosphate (B84403), Tris-HCl, and glycine-NaOH. nih.govnih.gov The specific buffer can also impact enzyme stability and activity, making its selection a critical step in assay development. nih.govnih.govucm.es

Crucially, the fluorescence of the 4-MU product is strongly dependent on pH. researchgate.net 4-MU has a pKa of approximately 7.8 for its 7-hydroxyl group, meaning its fluorescence intensity increases significantly at alkaline pH, reaching a maximum plateau above pH 10. sigmaaldrich.comnih.gov The fluorescence at pH 10.3 can be around 100 times more intense than at pH 7.4. sigmaaldrich.com This pH dependency also affects the optimal excitation wavelength. medchemexpress.commedchemexpress.com To accommodate these differing pH optima, assays are often performed at a pH that is optimal for the enzyme's activity, and the reaction is then terminated by adding a stop solution with a high pH (e.g., 0.1 M Glycine-NaOH, pH 10.7) to maximize the fluorescent signal of the liberated 4-MU before measurement. researchgate.net

Table 1: pH-Dependent Excitation Wavelengths for 4-Methylumbelliferone (4-MU)

pH Optimal Excitation Wavelength (nm)
Low pH (1.97 - 6.72) 320
4.6 330
7.4 370
High pH (7.12 - 10.3) 360
10.4 385

This table compiles data from multiple sources demonstrating the shift in optimal excitation wavelength for the 4-MU fluorophore as a function of pH. medchemexpress.commedchemexpress.com

Temperature Effects on Enzyme Activity and Substrate Hydrolysis Kinetics

Temperature is a critical parameter that directly influences the rate of enzymatic hydrolysis of 4-methylumbelliferyl decanoate (B1226879). As with most enzymatic reactions, the rate of hydrolysis increases with temperature up to an optimal point. Beyond this optimum, the enzyme begins to denature, leading to a rapid loss of activity. nih.gov

The optimal temperature can vary significantly depending on the source of the esterase or lipase. For instance, a novel thermophilic esterase, EstD11, showed an optimal reaction temperature of 60°C. nih.gov Another esterase from Salimicrobium sp. displayed optimal activity at 50°C but was stable at temperatures up to 70°C. nih.gov Conversely, some enzymes are cold-active, with optimal temperatures below 20°C. biorxiv.org Studies on the hydrolysis kinetics of similar substrates, such as 4-methylumbelliferyl caprylate, have been conducted across a range of 20–70°C. researchgate.netnih.gov Therefore, determining the optimal temperature for the specific enzyme being assayed is essential for achieving maximal sensitivity and accurate kinetic measurements. This is typically accomplished by performing the assay across a range of temperatures to generate a temperature-activity profile. mdpi.com

Role of Detergents and Solvents in Assay Performance

The physicochemical properties of long-chain fatty acid esters like 4-methylumbelliferyl decanoate necessitate the use of solvents and sometimes detergents to ensure adequate solubility and availability in aqueous assay buffers. nih.gov

Due to its lipophilic decanoate chain, this compound is practically insoluble in water. sigmaaldrich.com To overcome this, stock solutions of the substrate are typically prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF). sigmaaldrich.comcaymanchem.comresearchgate.net This stock solution is then diluted into the aqueous assay buffer, ensuring that the final concentration of the organic solvent is low enough to not significantly affect enzyme activity. caymanchem.com Some enzymes exhibit stability in the presence of solvents like DMSO, which can even enhance activity in certain cases. researchgate.netmdpi.com

Instrumentation and Detection Technologies

The quantification of 4-methylumbelliferone in these assays is achieved through fluorescence measurement, which requires specialized instrumentation capable of sensitive detection.

Principles of Fluorometer-Based Measurement

Fluorometer-based measurements are central to assays using this compound. The underlying principle is the detection of fluorescence, a process where a molecule absorbs light at one wavelength and emits it at a longer, lower-energy wavelength. promega.de

The substrate, this compound, is non-fluorescent. Upon enzymatic hydrolysis, it releases the fluorophore 4-methylumbelliferone (4-MU). medchemexpress.compromega.de A fluorometer or a fluorescence microplate reader is configured to excite the sample with light at the optimal excitation wavelength for 4-MU and measure the emitted light at its corresponding emission wavelength. aatbio.com The intensity of the emitted light is directly proportional to the concentration of 4-MU, and thus to the extent of enzyme activity. promega.de

The specific excitation and emission wavelengths for 4-MU are pH-dependent, but are generally in the range of 360-365 nm for excitation and 445-460 nm for emission under the alkaline conditions used for final measurement. sigmaaldrich.compromega.deresearchgate.net The instrument detects this emitted light, typically using a photomultiplier tube (PMT), and converts it into a digital signal, often expressed as Relative Fluorescence Units (RFU). researchgate.net

Table 2: Reported Excitation and Emission Wavelengths for 4-Methylumbelliferone (4-MU)

Excitation (nm) Emission (nm) Conditions
360 448 General
365 445 0.15 M glycine (B1666218) buffer, pH 10.2
360 450 pH 7.0
362 445 General (for glucuronide substrate)
365 460 General
360 460 General

This table summarizes various reported excitation and emission maxima for 4-MU under different conditions, highlighting the consistency of the spectral properties. medchemexpress.comsigmaaldrich.comresearchgate.netpromega.deaatbio.comresearchgate.net

Microplate Reader Adaptations for High-Throughput Formats

The conversion of single-tube assays to a microplate format is essential for high-throughput screening (HTS), a cornerstone of modern drug discovery and enzyme characterization. nih.govnih.gov Assays based on 4-methylumbelliferyl substrates are well-suited for this adaptation. thermofisher.comfishersci.de

The assay is performed in multi-well microplates, typically with 96 or 384 wells, although formats up to 1536 wells have been reported for similar fluorogenic assays. researchgate.net Black, opaque-walled plates are preferred to minimize background fluorescence and prevent optical crosstalk between adjacent wells. researchgate.net

Multi-mode microplate readers are instruments designed to perform various detection methods, including fluorescence intensity, on samples in a microplate format. eisenbros.co.il For 4-methylumbelliferyl-based assays, the reader is equipped with the appropriate optical filters or monochromators to select the specific excitation and emission wavelengths for 4-MU (e.g., 400 nm excitation and 460/528 nm emission filters). thermofisher.com The reader can be programmed to take kinetic readings (multiple measurements over time) or endpoint readings after the reaction has been stopped. researchgate.net Many readers also offer temperature control and plate shaking capabilities to ensure uniform reaction conditions across the plate. researchgate.neteisenbros.co.il This automation and miniaturization allow for the rapid and simultaneous analysis of hundreds or thousands of samples, making it a powerful tool for screening enzyme inhibitors or activators, and for process development in biopharmaceutical applications. researchgate.netresearchgate.netsigmaaldrich.com

Data Analysis and Enzyme Activity Quantification

Accurate quantification of enzyme activity from assays utilizing this compound hinges on meticulous data analysis. This process begins with the conversion of raw fluorescence data into the concentration of the released product, 4-Methylumbelliferone, followed by the calculation of enzyme units and the determination of specific activity.

Establishing Standard Curves for 4-Methylumbelliferone Release

To translate the relative fluorescence units (RFU) measured during the enzymatic reaction into a quantitative amount of product, a standard curve must be generated. researchgate.net This is a critical step that verifies the linear relationship between the concentration of the fluorescent product, 4-Methylumbelliferone (4-MU), and the fluorescence intensity within a specific range. promega.depromega.com Esters of 4-methylumbelliferone are typically non-fluorescent until they are enzymatically cleaved, releasing the highly fluorescent 4-MU molecule. promega.com

The standard curve is constructed by preparing a series of known concentrations of pure 4-MU in the same buffer and under the same conditions (e.g., pH, temperature, reaction volume) as the enzyme assay. colostate.edu The fluorescence of each standard is then measured using the same instrument settings (excitation and emission wavelengths, typically around 365 nm and 460 nm, respectively) as the experimental samples. promega.debio-rad.com

The resulting data, which pairs known 4-MU concentrations with their corresponding RFU values, is plotted with concentration on the x-axis and fluorescence intensity on the y-axis. A linear regression analysis is performed on these points. researchgate.net The equation of the resulting line (y = mx + c) is then used to calculate the concentration of 4-MU produced in the experimental samples from their measured RFU values. It is essential that the fluorescence readings from the enzyme assay fall within the linear range of this standard curve to ensure the accuracy of the quantification. researchgate.netpromega.com

Table 1: Example Data for a 4-Methylumbelliferone (4-MU) Standard Curve

4-MU Concentration (µM)Average Relative Fluorescence Units (RFU)
052
51245
102430
204895
409750
8019480

Calculation of Enzyme Units and Specific Activity

Once the rate of 4-Methylumbelliferone production has been determined from the standard curve, the enzyme's activity can be expressed in standardized units. An enzyme "unit" (U) is a measure of activity, conventionally defined as the amount of enzyme that catalyzes the conversion of 1 micromole (µmol) of substrate per minute under the specified conditions of the assay. biomol.comquora.com

The calculation of enzyme activity involves several steps:

Calculate the rate of reaction: Using the linear portion of the reaction progress curve (fluorescence vs. time), determine the change in fluorescence per minute (ΔRFU/min).

Convert RFU to concentration: Use the slope of the 4-MU standard curve to convert the rate from ΔRFU/min to the rate of product formation in terms of concentration per minute (e.g., µmol/L/min). researchgate.net

Calculate total activity: This concentration rate is then used to calculate the total amount of product formed per minute in the entire assay volume. This value represents the enzyme units (µmol/min) in the reaction.

The volumetric activity (Units/mL) of the original enzyme solution can be calculated using the following formula:

Activity (U/mL) = [(moles of 4-MU produced / min) / Volume of enzyme added (mL)]

Specific activity is a crucial measure of enzyme purity, relating the enzyme's catalytic activity to the total amount of protein in the sample. biomol.comgla.ac.uk It is expressed as units of enzyme per milligram of protein (U/mg). To calculate specific activity, the protein concentration of the enzyme sample must first be determined using an independent protein assay.

The formula for specific activity is:

Specific Activity (U/mg) = [Enzyme Activity (U/mL) / Protein Concentration (mg/mL)] gla.ac.uk

This value allows for a standardized comparison of enzyme purity between different preparations and is a key indicator of successful purification. biomol.com

Substrate Specificity and Structure Activity Relationships

Impact of Acyl Chain Length on Enzyme Recognition and Catalysis

The length of the fatty acid (acyl) chain is a critical determinant of how an enzyme recognizes and hydrolyzes a substrate. For many lipases, which are defined as carboxylesterases that act on water-insoluble esters with long-chain fatty acids (typically greater than 6 carbons), 4-MUD serves as an effective substrate. researchgate.net The ten-carbon chain of decanoate (B1226879) fits well within the hydrophobic substrate-binding pockets of these enzymes.

Research has demonstrated a clear relationship between acyl chain length and the rate of hydrolysis by various enzymes. For instance, studies on a lipase (B570770) from the white-rot fungus Pleurotus ostreatus revealed high activity with 4-methylumbelliferyl (4-MU) decanoate (C10) and 4-MU oleate (B1233923) (C18:1). researchgate.net In contrast, the same enzyme showed no hydrolytic activity towards esters with shorter acyl chains, such as 4-MU acetate (B1210297) (C2) and 4-MU butyrate (B1204436) (C4). researchgate.net This indicates a distinct preference for substrates with longer fatty acid moieties, a characteristic feature of true lipases.

Similarly, investigations into human lysosomal acid lipase showed that an intermediate chain length is optimal. In a series of saturated 4-methylumbelliferyl esters, the nonanoate (B1231133) (C9) derivative was identified as the most effective substrate. nih.gov This suggests that for certain enzymes, there is an optimal chain length for binding and catalysis, with chains that are too short or too long resulting in reduced activity. For rabbit liver esterase ES-1A, the velocity of hydrolysis of 4-methylumbelliferyl esters was observed to increase with the elongation of the acyl chain up to four or five carbons. nih.gov

This relationship can be quantified by comparing the kinetic parameters (Km and Vmax) for different substrates, which reflect the enzyme's affinity for the substrate and its maximum catalytic rate, respectively.

Comparative Analysis of 4-Methylumbelliferyl Esters with Varying Fatty Acid Moieties

Comparing the hydrolysis of a series of 4-methylumbelliferyl esters with different fatty acid chains is a common method for characterizing the substrate specificity of an enzyme. researchgate.net Such analyses provide a detailed picture of the structural features a substrate must possess to be efficiently processed by a particular enzyme.

For example, the lipase from P. ostreatus not only preferred longer chains like decanoate but also showed varied efficiency with different long-chain substrates. While it was active on both 4-MU decanoate and 4-MU oleate, kinetic analysis revealed that 4-MU palmitate (C16) was the substrate most efficiently hydrolyzed by this enzyme. researchgate.net This highlights that even among long-chain esters, there are subtle preferences that can inform about the specific architecture of the enzyme's active site.

The table below presents a comparative overview of enzyme activity on various 4-methylumbelliferyl esters, demonstrating the influence of the acyl chain on recognition and catalysis.

Enzyme SourceSubstrate (Acyl Chain)Relative Activity/Key Finding
Pleurotus ostreatus LipaseAcetate (C2), Butyrate (C4)No activity observed. researchgate.net
Decanoate (C10), Oleate (C18:1)High activity observed. researchgate.net
Palmitate (C16)Most efficiently hydrolyzed substrate based on kinetic parameters. researchgate.net
Human Lysosomal Acid LipaseSaturated Acyl EstersOptimal activity with the nonanoate (C9) derivative. nih.gov
Rabbit Liver Esterase ES-1AShort-chain Acyl EstersHydrolysis velocity increased with chain elongation up to C4/C5. nih.gov
Mycobacterium tuberculosis MT2282 EsteraseButyrate (C4)Higher activity compared to longer chains.
Heptanoate (B1214049) (C7)Lower activity than with butyrate, suggesting steric constraints.

This table is interactive. Click on the headers to sort the data.

This comparative data underscores that while lipases generally favor longer chains like decanoate, esterases may exhibit higher activity towards shorter-chain substrates. nih.gov This distinction is crucial for classifying newly discovered enzymes and for selecting the appropriate substrate for a specific assay.

Elucidation of Enzyme Active Site Preferences through 4-Methylumbelliferyl Decanoate Analogues

Analogues of 4-MUD, specifically other 4-methylumbelliferyl esters with varying acyl chain lengths, are powerful tools for probing the structure and properties of enzyme active sites. researchgate.net An enzyme's active site is a three-dimensional cleft or groove where the substrate binds and the chemical reaction occurs. nih.gov The specificity of an enzyme is dictated by the shape and chemical environment of this site. nih.gov

By testing a series of substrates with systematically altered acyl chains (e.g., shorter, longer, branched, or unsaturated), researchers can infer the size, shape, and hydrophobicity of the substrate-binding pocket. For example, the inability of the P. ostreatus lipase to hydrolyze 4-MU acetate and butyrate suggests that its active site contains a large, hydrophobic binding pocket that requires a longer acyl chain for effective substrate anchoring. researchgate.net

Conversely, the finding that an esterase from Mycobacterium tuberculosis (MT2282) shows higher activity on shorter-chain substrates like 4-methylumbelliferyl butyrate compared to the C7 heptanoate ester points to an active site with significant steric constraints. In this case, the longer decanoate chain would likely be too bulky to fit optimally, leading to lower catalytic efficiency. This "induced fit" model, where the substrate's binding influences the final conformation of the active site, is a key concept in enzymology. nih.gov

Therefore, a panel of 4-methylumbelliferyl esters, including 4-MUD, can be used to create a "fingerprint" of an enzyme's activity profile. This profile provides valuable clues about the architecture of the active site, guiding further studies into its structure and function, and aiding in the design of specific inhibitors or the selection of enzymes for biotechnological applications.

Applications in Diverse Biological Systems

Microbial Enzyme Activity Studies

Fluorogenic substrates like 4-MUD are instrumental in screening and characterizing microbial enzymes, offering high sensitivity for detecting hydrolytic activity. stanford.edu

4-Methylumbelliferyl Decanoate (B1226879) is employed to identify and quantify the activity of lipases and esterases in various bacterial species. These enzymes are crucial for bacterial metabolism, particularly in the breakdown of lipids. For instance, studies on serine hydrolases, a large and diverse class of enzymes vital for bacterial homeostasis, utilize fluorophosphonate-based probes to profile their activity. stanford.edu The principle has been applied to characterize enzymes in pathogens like Staphylococcus aureus, where hydrolases play a role in host-pathogen interactions. stanford.edu

The general methodology involves incubating bacterial cultures or cell extracts with 4-MUD. The rate of 4-methylumbelliferone (B1674119) production is directly proportional to the enzymatic activity. This approach is not only for activity measurement but also for studying substrate specificity by comparing the hydrolysis rates of different 4-methylumbelliferyl esters (e.g., butyrate (B1204436), octanoate, decanoate). nih.govcapes.gov.br In studies of Bacillus species, while a related substrate (4-methylumbelliferyl-β-D-glucoside) was used, the mechanism highlights how uptake and subsequent intracellular enzymatic action on a 4-MU substrate leads to a detectable fluorescent signal, a principle applicable to 4-MUD assays. nih.gov

Fungi are prolific producers of industrial enzymes, including lipases and esterases. nih.govresearchgate.netnih.gov 4-MUD is a key substrate in the characterization of these fungal enzymes. Researchers use it to screen new fungal isolates for lipolytic potential and to determine the biochemical properties of purified enzymes. innspub.netirispublishers.com

In a study on the oleaginous fungus Mortierella echinosphaera, researchers used various p-nitrophenyl (pNP) esters, including pNP-decanoate, to determine substrate specificity. mdpi.com The enzyme showed a preference for medium-chain fatty acid esters, a characteristic that can be precisely quantified using a panel of 4-MU esters, including 4-MUD. mdpi.com The kinetic parameters of the lipase (B570770), such as Km and Vmax, were calculated for pNP-decanoate, demonstrating the enzyme's efficiency in hydrolyzing ten-carbon fatty acid esters. mdpi.com Such analyses are crucial for assessing an enzyme's suitability for specific industrial applications, from biofuel production to food processing. researchgate.netinnspub.net

Table 1: Selected Fungal Species and Application of Lipase/Esterase Assays

Fungal SpeciesEnzyme TypeAssay Substrate Mentioned/ImpliedIndustrial Relevance/ApplicationReference
Mortierella echinosphaeraExtracellular Lipasep-Nitrophenyl DecanoateBiocatalysis, Esterification Reactions mdpi.com
Penicillium sp.LipaseGeneral (Tween 80, Tributyrin)Bioremediation of Palm Oil Mill Effluent irispublishers.com
Aspergillus nigerLipaseGeneral (Tween 80, Tributyrin)Bioremediation, Commercial Enzyme Production nih.govirispublishers.com
Rhizopus oryzaeLipaseGeneral Lipase SubstratesBiodiesel Production, Food Industry nih.govinnspub.net

Mammalian Cell and Tissue Enzyme Profiling

In mammalian systems, esterases and lipases are involved in lipid metabolism, detoxification, and signaling. 4-MUD serves as a valuable surrogate substrate to probe the activity of these enzymes.

Measuring enzyme activity in cell lysates or isolated organelle fractions provides direct insight into cellular metabolic processes. nih.govlibretexts.org 4-Methylumbelliferyl Decanoate has been used as a surrogate substrate to systematically characterize hydrolytic host cell proteins (HCPs) in biologics development. nih.gov In one study, various recombinant Chinese Hamster Ovary (CHO) cell hydrolases were profiled using 4-MUD (referred to as MUD4 in the study). nih.gov The assay revealed distinct pH-dependent activity profiles for different enzymes, such as lysosomal acid lipase (LIPA) and carboxylesterases (CES). nih.gov This type of profiling is critical for understanding and controlling the degradation of biopharmaceutical products. nih.govnih.gov

The general procedure involves preparing cell or tissue homogenates, which are then incubated with 4-MUD in a buffered solution. protocols.ioresearchgate.net The reaction is typically stopped after a set time, and the fluorescence of the liberated 4-methylumbelliferone is measured. protocols.io This method is adaptable to high-throughput screening formats, allowing for the rapid analysis of many samples. nih.gov

Table 2: pH Optima of Recombinant CHO Cell Hydrolases using this compound (MUD4)

EnzymepH OptimumReference
LIPA (Lysosomal acid lipase)Acidic nih.gov
LPLA2 (Lysophospholipase A2)Neutral nih.gov
CES1 / CES2C / IAH1 / PAF-AHIncreasing activity with increasing pH (alkaline) nih.gov
CES1F / PPT1Strongly basic nih.gov

4-MUD is also applied in studies involving human and animal models to understand the physiological and pathological roles of hydrolases. For example, in research on the parasite Toxoplasma gondii, which scavenges lipids from its host, 4-MUD was used to characterize the substrate specificity of its serine hydrolases. nih.gov The study found that these enzymes could hydrolyze short-chain lipid esters, and the assay helped to differentiate the activity profiles of four different hydrolases (TgPPT1, TgASH2, TgASH3, and TgASH4) based on their preference for 4-MU substrates with varying lipid chain lengths. nih.gov

In another context, research on human albumin showed that decanoate could inhibit the binding of organophosphorus agents to a specific tyrosine residue (Tyr 411), indicating the utility of decanoate derivatives in studying ligand-protein interactions and the function of binding sites on major human proteins. acs.org

Table 3: Relative Substrate Turnover of Toxoplasma gondii Hydrolases with 4-MU Esters

EnzymeSubstrate Preference (Relative Activity)Reference
TgPPT1Highest for C12 (Laurate), moderate for C10 (Decanoate) nih.gov
TgASH2Highest for C8 (Octanoate), moderate for C10 (Decanoate) nih.gov
TgASH3Highest for C4 (Butyrate), low for C10 (Decanoate) nih.gov
TgASH4Highest for C6 (Hexanoate), moderate for C10 (Decanoate) nih.gov

Note: Table data is interpreted from graphical representations in the source material.

Environmental Sample Analysis for Enzyme Detection

The detection of enzymatic activities in environmental samples like soil and water is a key indicator of microbial community function and biogeochemical cycling. Fluorogenic substrates are particularly useful for this application due to their high sensitivity. frontiersin.org While many studies cite the use of 4-methylumbelliferyl substrates with different acyl or glycosidic linkages, the principle is directly applicable to 4-MUD for detecting lipase and esterase activity. bio-rad.comcoliminder.com

For instance, a functional metaproteomics approach has been used to screen for novel lipolytic enzymes in sediment from a hot spring by separating proteins on a gel and then detecting activity with 4-methylumbelliferyl butyrate. frontiersin.orgnih.gov This technique identifies active enzymes directly from an environmental sample. frontiersin.org Similarly, 4-MU substrates are used in microplate formats to detect and enumerate indicator bacteria in water sources by measuring specific enzyme activities (e.g., β-D-glucosidase in Enterococci). bio-rad.com The use of 4-MUD would specifically target the detection and quantification of microbial communities that express lipases or esterases capable of degrading decanoate esters, which can be relevant for assessing the bioremediation potential of sites contaminated with lipids or certain pollutants. ambeed.com

Advanced Research and Biotechnological Applications

Enzyme Kinetic Analysis using 4-Methylumbelliferyl Decanoate (B1226879)

4-MUD is a key substrate for the kinetic analysis of various hydrolytic enzymes, particularly carboxylesterases and lipases. medchemexpress.comcymitquimica.com The fluorescence released upon its hydrolysis provides a direct measure of the reaction rate, which is fundamental to understanding an enzyme's catalytic mechanism and efficiency.

The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are critical parameters that define an enzyme's affinity for its substrate and its maximum catalytic rate, respectively. To determine these values using 4-MUD, a series of assays are conducted where the initial reaction velocity is measured at various concentrations of the substrate while keeping the enzyme concentration constant.

The data obtained from these experiments, which show the reaction rate as a function of substrate concentration, are typically plotted to generate a hyperbolic curve characteristic of Michaelis-Menten kinetics. From this plot, or more accurately from linearized plots such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]), the Km and Vmax values can be precisely calculated. semanticscholar.orgunram.ac.id

For instance, a study on a novel esterase might yield kinetic data as illustrated in the following hypothetical table:

Substrate Concentration (4-MUD) [µM]Initial Velocity (RFU/min)
1055
2095
40150
80210
160260
320290

This table represents hypothetical data for the determination of kinetic parameters for a generic lipase (B570770) using 4-Methylumbelliferyl Decanoate.

From such data, a researcher could calculate the Vmax, which is the theoretical maximum rate of the reaction, and the Km, the substrate concentration at which the reaction rate is half of Vmax. While one study noted high activity of a lipase from the fungus Pleurotus ostreatus with 4-MUD, the detailed kinetic parameters were determined using a different 4-methylumbelliferyl substrate. researchgate.net

4-MUD is also instrumental in studying the effects of enzyme inhibitors. By measuring the enzyme's activity in the presence of varying concentrations of a potential inhibitor, the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency (Ki, the inhibition constant) can be determined.

In a typical inhibition study, the kinetic assays described above are repeated at several fixed concentrations of the inhibitor. The resulting data are then analyzed, often using Lineweaver-Burk plots, to observe how the inhibitor affects the enzyme's Km and Vmax.

Competitive Inhibition: The inhibitor competes with the substrate for the active site. This increases the apparent Km, but Vmax remains unchanged.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic ability but not substrate binding. This decreases Vmax, but Km remains the same.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vmax and Km.

The following table illustrates hypothetical data from a competitive inhibition study on a lipase using 4-MUD as the substrate.

Substrate Concentration (4-MUD) [µM]Initial Velocity (No Inhibitor) (RFU/min)Initial Velocity (+Inhibitor) (RFU/min)
105530
209555
4015095
80210150
160260210
320290260

This table provides an illustrative example of data from an enzyme inhibition kinetics study.

Enzyme Purification and Characterization Aid

During the purification of an enzyme from a complex mixture, such as a cell lysate, a reliable and sensitive assay is required to track the enzyme of interest through various purification steps (e.g., chromatography). 4-MUD serves as an excellent substrate for this purpose, allowing for the quick and accurate measurement of the activity of target hydrolases in different fractions. For example, it has been used as a surrogate substrate to evaluate the pH optima of purified hydrolases. nih.gov

The high sensitivity of the fluorometric assay means that even small amounts of the enzyme can be detected, which is particularly advantageous in the later stages of purification when the enzyme concentration may be low. By correlating the enzymatic activity with the protein concentration in each fraction, the purification fold and yield can be calculated, providing a quantitative measure of the purification's success. Studies have shown the utility of 4-methylumbelliferyl derivatives in characterizing purified enzymes, such as lipases from fungi, by assessing their substrate specificity. researchgate.net

Screening for Enzyme Modulators in Drug Discovery Research

The search for new drugs often involves screening large libraries of chemical compounds to find molecules that can modulate the activity of a specific enzyme target. nih.gov 4-MUD is highly suitable for this application due to its compatibility with high-throughput screening formats.

In the context of drug discovery, enzyme inhibitors are sought to block a pathway that contributes to disease, while activators may be desired to enhance a beneficial enzymatic activity. Assays using 4-MUD can be readily adapted to screen for both types of modulators. medchemexpress.eu

To identify inhibitors, the enzyme, substrate (4-MUD), and each compound from a library are mixed in the wells of a microplate. A decrease in fluorescence compared to a control without the compound indicates potential inhibition. Conversely, an increase in fluorescence would suggest that the compound is an enzyme activator. For example, small molecule inhibitor screening has been used to identify inhibitors for serine hydrolases in Staphylococcus aureus. srce.hr

High-Throughput Screening (HTS) involves the automated testing of tens of thousands to millions of compounds. researchgate.net The fluorometric assay using 4-MUD is ideal for HTS because it is fast, sensitive, and can be performed in a miniaturized format (e.g., 384- or 1536-well plates), which reduces the consumption of reagents and test compounds.

The process typically involves robotic liquid handling systems to dispense the enzyme, substrate, and library compounds into the microplates. Plate readers then measure the fluorescence in each well over time. The large datasets generated are analyzed to identify "hits"—compounds that produce a significant change in enzyme activity. These hits then undergo further testing and optimization to become lead compounds for drug development. The use of fluorogenic substrates like 4-MUD is a cornerstone of many HTS campaigns targeting hydrolytic enzymes.

Assessment of Polysorbate-Degrading Enzyme Activity in Biologics Development

Polysorbates, such as Polysorbate 20 and Polysorbate 80, are non-ionic surfactants essential for stabilizing protein-based biotherapeutics. frontiersin.orgprotagene.com They protect against protein denaturation and aggregation. protagene.com However, the stability of these surfactants is critical, as their degradation can compromise the quality, safety, and efficacy of the drug product. protagene.compda.org

One major cause of polysorbate degradation is enzymatic hydrolysis, driven by residual host cell proteins (HCPs) with lipase or esterase activity that can co-purify with the therapeutic protein. frontiersin.orgnih.gov This enzymatic breakdown cleaves the ester bonds in polysorbates, releasing free fatty acids. frontiersin.orgpda.org The accumulation of these fatty acids can lead to the formation of visible and sub-visible particles, impacting the stability of the biologic. frontiersin.orgpda.org

To mitigate this risk, it is crucial to detect and quantify the activity of these polysorbate-degrading enzymes. pda.org this compound serves as a valuable surrogate substrate in fluorescence-based assays designed for this purpose. nih.govresearchgate.net The principle of these assays is based on the enzymatic hydrolysis of the non-fluorescent 4-MU-Decanoate. When an esterase or lipase cleaves the decanoate group, it releases the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU). researchgate.netpromega.com The resulting fluorescence intensity is directly proportional to the enzymatic activity in the sample. researchgate.netpromega.com

This high-throughput method allows for the rapid characterization of protein samples, providing crucial information on the risk of polysorbate degradation throughout the drug development process. researchgate.net Researchers have utilized various 4-methylumbelliferone-based esters with different fatty acid chain lengths, including caprylate (C8), decanoate (C10), laurate (C12), and oleate (B1233923) (C18:1), to mimic the structures of different polysorbates and to study the substrate specificity of various enzymes. nih.govresearchgate.netresearchgate.net For instance, a study comparing different surrogate lipases showed that the measured activities varied depending on the specific 4-methylumbelliferone-based ester used, highlighting the importance of selecting the appropriate substrate for the enzyme being studied. nih.gov

The data gathered from these assays, often presented in formats that correlate enzyme activity with substrate specificity, is instrumental in developing robust manufacturing processes that minimize the presence of problematic HCPs and ensure the long-term stability of biologic drug products. nih.govresearchgate.net

Table 1: Examples of 4-Methylumbelliferyl-based Substrates for Esterase Activity Assays

Substrate Name Abbreviation Chemical Structure of Ester Group
4-Methylumbelliferyl Caprylate MU-C8 Caprylate (C8)
This compound MU-C10 Decanoate (C10)
4-Methylumbelliferyl Laurate MU-C12 Laurate (C12)
4-Methylumbelliferyl Oleate MU-C18:1 Oleate (C18:1)

This table is generated based on data from multiple sources. nih.govresearchgate.netresearchgate.net

Development of Biochemical Probes for Serine Hydrolase Research

Serine hydrolases are a large and diverse class of enzymes that play critical roles in numerous physiological processes, including metabolism and cell signaling. srce.hrnih.gov They are characterized by a highly conserved catalytic triad, which includes a nucleophilic serine residue in the active site. srce.hr This reactive serine is the target for a powerful class of research tools known as activity-based probes (ABPs). thermofisher.comnih.gov

Activity-based protein profiling (ABPP) has emerged as a key technology for studying serine hydrolases. nih.govbiorxiv.org This approach utilizes chemical probes that covalently bind to the active site of these enzymes, allowing for their detection, identification, and characterization. thermofisher.comnih.gov Fluorophosphonate (FP)-based probes have been particularly instrumental in this field. nih.govthermofisher.com These probes typically consist of a reactive fluorophosphonate group, a linker, and a reporter tag, such as biotin (B1667282) or a fluorescent dye. thermofisher.com The FP group specifically targets and covalently modifies the active-site serine of active serine hydrolases. thermofisher.com

While not a direct component of the final probe itself, the principle of using a substrate like this compound to assess enzymatic activity is fundamental to the research that drives the development and characterization of these probes. For example, in studies of newly discovered serine hydrolases, fluorogenic substrates like 4-MU-decanoate are used to determine the substrate specificity and enzymatic activity of the target enzyme. srce.hr This information is crucial for designing more selective and potent activity-based probes.

Research in this area has led to the development of a variety of probes with different tags for various applications, including:

Fluorescent tags (e.g., TAMRA): For direct detection of labeled enzymes via fluorescent gel imaging. thermofisher.com

Affinity tags (e.g., biotin): For the enrichment and purification of labeled enzymes for subsequent identification by mass spectrometry. thermofisher.comnih.gov

Click chemistry handles (e.g., azide): Allowing for the versatile attachment of different reporter tags. nih.gov

The insights gained from using both fluorogenic substrates and activity-based probes have significantly advanced our understanding of the serine hydrolase family, enabling the identification of novel enzymes and the development of selective inhibitors for therapeutic purposes. srce.hracs.org

Table 2: Common Reporter Tags Used in Serine Hydrolase Probes

Reporter Tag Function Application
Fluorescent Dyes (e.g., TAMRA) Detection Fluorescent gel imaging, capillary electrophoresis
Biotin / Desthiobiotin Enrichment/Affinity Capture Western blot, mass spectrometry
Azide / Alkyne Click Chemistry Ligation Versatile detection and enrichment

This table is generated based on data from multiple sources. nih.govthermofisher.com

Comparative Methodologies and Complementary Techniques

Comparison with Other Fluorogenic Substrates (e.g., p-nitrophenyl esters, other MUF derivatives)

4-MUD belongs to the umbelliferyl ester family, which are fluorogenic substrates used to detect and quantify the activity of hydrolytic enzymes like esterases and lipases. scbt.com The core principle involves the enzymatic cleavage of the ester bond, which separates the decanoate (B1226879) moiety from the 4-methylumbelliferone (B1674119) (4-MU) fluorophore. This cleavage results in a significant increase in fluorescence, which can be monitored over time to determine enzyme kinetics. The choice of substrate is critical and is often dictated by the specific enzyme being studied and the experimental goals.

Comparison with p-nitrophenyl (pNP) Esters: Historically, chromogenic substrates such as p-nitrophenyl (pNP) esters have been widely used for assaying esterase activity. unito.itplos.org The enzymatic hydrolysis of a pNP-ester releases p-nitrophenol, a yellow-colored product that can be quantified using absorbance spectrophotometry. unito.itplos.org

While both substrate classes allow for kinetic measurements in real-time, fluorogenic substrates like 4-MUD offer distinct advantages. The primary benefit is significantly higher sensitivity. sigmaaldrich.com Fluorescence-based assays can often detect much lower concentrations of product compared to absorbance-based assays, making them ideal for identifying enzymes with low activity levels or for high-throughput screening (HTS) applications where enzyme concentrations are minimal. sigmaaldrich.comnih.gov For instance, 4-Methylumbelliferyl phosphate (B84403) has been shown to be 8-13 times more sensitive than p-nitrophenyl phosphate in certain enzyme immunoassays. sigmaaldrich.com However, pNP esters can sometimes be preferred due to their lower cost and the widespread availability of standard spectrophotometers. A drawback of pNP esters is the potential for rapid, base-catalyzed autohydrolysis at pH values above 9.0, which can complicate assays for enzymes with alkaline pH optima. asm.org

Interactive Table 1: Comparison of Fluorogenic and Chromogenic Substrates for Esterase/Lipase (B570770) Assays

Feature Fluorogenic Substrates (e.g., 4-MUD) Chromogenic Substrates (e.g., p-Nitrophenyl Esters)
Detection Principle Release of a fluorescent product (e.g., 4-methylumbelliferone). medchemexpress.com Release of a colored product (e.g., p-nitrophenol). unito.it
Sensitivity Very high; suitable for low enzyme concentrations. sigmaaldrich.com Moderate to high. unito.it
Instrumentation Fluorometer or fluorescence plate reader required. megazyme.com Standard spectrophotometer or plate reader. plos.org
pH Considerations Some MUF substrates are less prone to autohydrolysis at high pH. asm.org Prone to autohydrolysis at alkaline pH (>9.0), leading to high background. asm.org
Primary Application High-throughput screening (HTS), sensitive enzyme detection. nih.govnih.gov Routine enzyme assays, kinetic studies. plos.org

Comparison with Other 4-Methylumbelliferyl (MUF) Derivatives: 4-MUD is part of a larger library of MUF-esters with varying acyl chain lengths. nih.gov This library allows researchers to probe the substrate specificity of different esterases and lipases. nih.gov Esterases typically prefer to hydrolyze esters with short acyl chains, while lipases are generally more active on substrates with longer acyl chains (≥10 carbons). mdpi.com

By comparing the hydrolysis rates of various MUF derivatives, a substrate preference profile can be established for a given enzyme. For example, an enzyme that shows the highest activity with 4-methylumbelliferyl butyrate (B1204436) (C4) and low activity with 4-MUD (C10) or 4-methylumbelliferyl oleate (B1233923) (C18:1) would be classified as a true esterase. plos.orgfrontiersin.org Conversely, an enzyme that efficiently hydrolyzes 4-MUD or other long-chain MUF esters would be identified as a lipase. nih.gov This approach was used to evaluate potential polysorbate-degrading enzymes, where substrates like 4-methylumbelliferyl caprylate (MU-C8), decanoate (MU-C10), laurate (MU-C12), and oleate (MU-C18:1) were tested to mimic different fatty acid components of polysorbates. nih.govresearchgate.net

Interactive Table 2: Selected 4-Methylumbelliferyl (MUF) Ester Derivatives and Their Applications

Compound Name Acyl Chain Length Typical Application
4-Methylumbelliferyl Acetate (B1210297) C2 Substrate for esterases preferring very short chains. researchgate.net
4-Methylumbelliferyl Butyrate C4 Common substrate for identifying esterase activity. asm.orgfrontiersin.org
4-Methylumbelliferyl Heptanoate (B1214049) C7 Used to determine substrate specificity for enzymes acting on medium-chain esters. mdpi.com
4-Methylumbelliferyl Caprylate (Octanoate) C8 Substrate for esterases/lipases; used in polysorbate degradation studies. nih.govoup.com
4-Methylumbelliferyl Decanoate C10 Substrate for lipases and esterases acting on medium-to-long chains. mdpi.comnih.gov
4-Methylumbelliferyl Laurate C12 Substrate for lipases; mimics the main fatty acid in Polysorbate 20. nih.gov
4-Methylumbelliferyl Oleate C18:1 Substrate for lipases; mimics the main fatty acid in Polysorbate 80. nih.govoup.com

Integration with Spectrophotometric and Chromatographic Methods in Enzyme Research

High-Performance Liquid Chromatography (HPLC) is a powerful tool used to separate, identify, and quantify the individual components of a mixture. nih.gov In enzyme research, after an initial activity screening with 4-MUD, HPLC can be employed to analyze the degradation of a commercially relevant substrate, such as polysorbate. For example, an HPLC method using a charged aerosol detector (CAD) can be used to monitor the decrease in polysorbate monoester peaks and the corresponding increase in free fatty acids and other degradation products over time. nih.gov This provides a detailed degradation "fingerprint" that is specific to the enzyme being studied. nih.gov This integrated approach combines the speed of the fluorogenic assay for initial screening with the detailed, quantitative power of HPLC for in-depth characterization of enzyme specificity and reaction mechanism.

Utility in Conjunction with Proteomic Approaches for Enzyme Identification

One of the most powerful applications of 4-MUD is its use in functional and activity-based proteomic workflows to identify novel enzymes from complex biological samples. mdpi.com Traditional proteomic methods identify all proteins present in a sample but provide no direct information about their function. By incorporating an activity-based substrate like 4-MUD, researchers can specifically pinpoint which proteins possess the desired enzymatic activity. oup.com

A common functional metaproteomics workflow involves the following steps:

Protein Separation: Proteins from a complex mixture (e.g., a microbial culture from an environmental sample) are separated, typically using two-dimensional (2D) gel electrophoresis. frontiersin.org

Activity-Based Detection: The gel is then incubated with a fluorogenic substrate like 4-methylumbelliferyl butyrate or decanoate. frontiersin.org Lipolytic enzymes present in the gel will hydrolyze the substrate.

Visualization: The release of the fluorescent 4-methylumbelliferone product creates fluorescent spots on the gel, which can be visualized under UV light. frontiersin.org These spots directly correspond to the locations of active enzymes.

Enzyme Identification: The fluorescent protein spots are physically excised from the gel, digested (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry (MS). frontiersin.org

Database Searching: The peptide mass spectra are then used to search protein databases to identify the specific protein responsible for the activity. frontiersin.org

This approach, which directly links enzymatic function to protein identity, has been successfully used to discover novel, thermostable lipolytic enzymes from environmental sources like hot springs. frontiersin.org It overcomes a major challenge in genomics and transcriptomics, where many identified genes have unknown or unconfirmed functions, by starting with a demonstrated biological activity and working backward to identify the responsible protein. mdpi.com

Future Directions and Emerging Research Avenues for 4 Methylumbelliferyl Decanoate

Development of Next-Generation 4-Methylumbelliferyl Decanoate (B1226879) Probes

The core of 4-MUD's function lies in the enzymatic release of the fluorescent 4-methylumbelliferone (B1674119) (4-MU). Future research is centered on creating next-generation probes that offer improved sensitivity, specificity, and functionality.

One promising avenue is the modification of the fluorophore itself. While coumarin-based fluorophores like 4-MU are widely used, researchers are exploring alternatives such as resorufin, which offers a longer wavelength emission. This shift can reduce interference from autofluorescence in biological samples and enhance sensitivity, making the probes more suitable for complex screening experiments. nih.gov

Another key strategy involves the incorporation of Fluorescence Resonance Energy Transfer (FRET) principles. mdpi.com FRET-based probes are designed with a donor and an acceptor fluorophore on the same molecule. Enzymatic cleavage of a specific linker sequence separates the pair, leading to a measurable change in fluorescence. This approach allows for the design of highly specific substrates for particular enzymes, moving beyond the broad-class reactivity of simple esterase substrates like 4-MUD. mdpi.com

Furthermore, chemo-enzymatic synthesis is being employed to create more complex probes. This involves using enzymes' transglycosylation activity to attach oligosaccharide moieties to the 4-methylumbelliferyl core. researchgate.netnih.govubc.ca These tailored substrates are instrumental in studying the activity of specific glycosidases, allowing for more precise characterization of carbohydrate-active enzymes. researchgate.net For instance, novel umbelliferone-based substrates, such as those derived from 6-chloro-4-methylumbelliferone, have been synthesized and shown to generate significantly higher fluorescence upon enzymatic hydrolysis compared to traditional MUG (4-methylumbelliferyl-β-D-glucuronide), indicating enhanced sensitivity for detecting enzymes like β-glucuronidase. nih.gov

Table 1: Comparison of Fluorophores for Next-Generation Probes

FluorophoreKey AdvantageApplication ExampleReference
4-Methylumbelliferone (4-MU)Well-established, good quantum yieldStandard enzyme assays for esterases, lipases, glycosidases medchemexpress.comsigmaaldrich.com
ResorufinLonger wavelength emission, reduced autofluorescenceSensitive screening assays for enzymes like monoacylglycerol lipase (B570770) (MAGL) nih.govnih.gov
Edans/Dabcyl (FRET pair)High specificity through cleavable peptide linkersProbes for detecting specific proteases like Granzyme B mdpi.com
6-Chloro-4-methylumbelliferoneEnhanced fluorescence signal upon hydrolysisImproved detection of β-glucuronidase in E. coli nih.gov

Miniaturization and Automation in High-Throughput Enzyme Assays

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, and the trend is toward increasing miniaturization and automation to enhance efficiency and reduce costs. Assays using 4-MUD and its derivatives are being adapted for ultra-high-throughput screening (uHTS) formats.

The transition from standard 96-well plates to 384- and 1536-well formats is a significant step in this direction. nih.govnih.gov Miniaturizing assays into the 1536-well plate format requires careful optimization of enzyme and substrate concentrations to maintain robust and reproducible results. nih.gov For example, fluorogenic glucocerebrosidase (GC) enzyme assays using substrates like 4-methylumbelliferyl β-D-glucopyranoside have been successfully miniaturized for HTS, enabling the screening of large small-molecule libraries to find potential therapeutic chaperones. nih.gov

Automation is critical for handling the large number of plates in an HTS campaign. Integrated systems that combine robotic liquid handlers, plate readers, and data analysis software are essential. ucsf.edunih.gov This automation extends to compound management, where systems are designed for the automated preparation of serial dilutions for quantitative HTS (qHTS). nih.gov In qHTS, compounds are tested at multiple concentrations, providing detailed concentration-response curves directly from the primary screen. nih.gov

Further advancements in miniaturization include the development of digital bioanalysis platforms using microchamber arrays. pnas.org These platforms allow for the encapsulation of single enzyme molecules in femtoliter-sized chambers, enabling highly sensitive and quantitative assays. While much of this work has focused on fluorescence, emerging techniques like Surface-Enhanced Raman Scattering (SERS) are being explored to provide greater molecular selectivity in these digital formats. pnas.org

Table 2: Evolution of High-Throughput Screening Formats

Plate FormatTypical Well VolumeKey FeaturesReference
96-well100-200 µLStandard format for traditional assays nih.gov
384-well20-80 µLIncreased throughput, reduced reagent consumption nih.gov
1536-well2-10 µLUltra-high throughput, requires specialized automation nih.govtechnologynetworks.com
Microchamber ArrayFemtoliters (fL)Digital analysis, single-molecule sensitivity pnas.org

In Vivo Imaging Applications for Research Purposes

While 4-MUD is primarily used for in vitro assays, a significant emerging research avenue is the use of its fluorescent product, 4-methylumbelliferone (4-MU), for in vivo imaging. This allows for the visualization of enzyme activity and compound distribution within a living organism, providing valuable insights that cannot be obtained from traditional assays.

A key technology enabling this is two-photon microscopy. nih.gov This advanced imaging technique allows for deep-tissue imaging with reduced phototoxicity. Studies have successfully used two-photon microscopy to visualize the tissue distribution of 4-MU in live mice. nih.gov The research revealed that 4-MU binds extensively to collagen-rich structures within the tissue matrix and is taken up by cells in various organs, including the pancreas, lymph nodes, and liver. nih.gov This demonstrates the potential to use fluorescent probes to track the localization of a compound and its metabolites in real-time.

The development of fluorescent probes for in vivo imaging faces challenges, such as poor water solubility and bioavailability of many organic fluorophores. mdpi.com Nanotechnology offers a potential solution. Encapsulating fluorophores within nanoparticles, such as organically modified silica (B1680970) (ORMOSIL) nanoparticles, can improve their biocompatibility and alter their biodistribution profiles. mdpi.comnih.gov These nanoprobes can be designed to accumulate in specific tissues, such as tumors, providing a platform for targeted imaging. mdpi.com

Future research will likely focus on developing activatable probes based on the 4-MU scaffold that are specifically designed for in vivo use. These "smart" probes would ideally be non-fluorescent until they are acted upon by a specific enzyme of interest within the body, allowing for the targeted imaging of enzymatic activity related to disease states.

Novel Enzyme Discovery and Characterization

4-MUD and its analogs remain powerful tools for the discovery and characterization of novel enzymes, particularly hydrolases. The high sensitivity of fluorescence-based assays allows for the detection of low levels of enzymatic activity, which is crucial when screening environmental samples or metagenomic libraries for new biocatalysts.

By synthesizing a library of 4-methylumbelliferyl substrates with different acyl chain lengths (e.g., butyrate (B1204436), octanoate, oleate (B1233923), stearate), researchers can probe the substrate specificity of lipases and esterases. medchemexpress.com Similarly, attaching different carbohydrate moieties to the 4-MU core creates specific substrates for various glycosidases, such as β-glucosidase, α-L-iduronidase, and N-acetyl-α-D-glucosaminidase. medchemexpress.comnih.govnih.gov

This approach is not limited to known enzyme classes. Fluorogenic substrates can be used to screen for entirely new enzymatic functions. For example, a library of 4-methylumbelliferyl-based compounds could be used to screen a metagenomic library for enzymes capable of cleaving a specific ester or glycosidic bond, leading to the discovery of novel biocatalysts with potential industrial or therapeutic applications. The enzymatic synthesis of 4-methylumbelliferyl β-(1→4)-D-xylooligosides, for instance, has provided new substrates to specifically assay for β-D-xylanase activity. ubc.ca This strategy allows for a more detailed characterization of enzyme kinetics and inhibition, providing deeper insights into enzyme function. ubc.caresearchgate.net

The continuous development of new and more diverse 4-methylumbelliferyl-based substrates will undoubtedly fuel the discovery and characterization of a wide array of novel enzymes from diverse biological sources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylumbelliferyl Decanoate
Reactant of Route 2
Reactant of Route 2
4-Methylumbelliferyl Decanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.